6-Methoxyquinolin-4-OL
Overview
Description
6-Methoxyquinolin-4-OL is a heterocyclic aromatic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, characterized by a methoxy group at the 6th position and a hydroxyl group at the 4th position on the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is structurally similar to the compound bedaquiline , which is known to inhibit the c subunit of ATP synthase, an enzyme responsible for synthesizing ATP . This suggests that 6-Methoxyquinolin-4-OL may have a similar target.
Mode of Action
Based on its structural similarity to bedaquiline, it may inhibit atp synthase, thereby disrupting the energy production of the cell . This could lead to cell death, particularly in mycobacterial infections such as tuberculosis .
Biochemical Pathways
If it does indeed inhibit atp synthase like bedaquiline, it would disrupt the cellular respiration pathway, leading to a decrease in atp production and potentially cell death .
Pharmacokinetics
It is known that similar compounds like quinine can be rapidly and completely absorbed orally, with peak plasma concentrations reached within 1 to 3 hours . Quinine also has a plasma protein binding rate of about 70% and a half-life of 7 to 8 hours . These properties may be similar for this compound.
Result of Action
If it does inhibit atp synthase like bedaquiline, it could lead to cell death, particularly in mycobacterial infections such as tuberculosis .
Action Environment
It is known that the synthesis of similar compounds can be influenced by factors such as temperature
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyquinolin-4-OL can be achieved through several methods. One common approach involves the reaction of 6-methoxyquinoline with appropriate reagents to introduce the hydroxyl group at the 4th position. For instance, the trifluoromethanesulfonate derivative of 6-methoxyquinoline can be prepared by reacting this compound with trifluoromethanesulfonic anhydride in the presence of a base such as 2,6-lutidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline derivatives.
Substitution: Substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
6-Methoxyquinolin-4-OL has numerous scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors.
Biology: The compound is involved in the development of inhibitors for bacterial DNA gyrase and topoisomerase.
Industry: The compound is used in the synthesis of metal-organic complexes that serve as single-ion magnets.
Comparison with Similar Compounds
Similar Compounds
6-Methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
2-Phenylquinoline: Contains a phenyl group at the 2nd position.
3-Methylquinoline: Features a methyl group at the 3rd position.
6-Methoxyquinoline N-oxide: An oxidized form of 6-Methoxyquinolin-4-OL.
Uniqueness
This compound is unique due to the presence of both a methoxy and a hydroxyl group on the quinoline ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
6-methoxy-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTLXJLNIDCHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929917 | |
Record name | 6-Methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-72-2, 23432-39-5 | |
Record name | 13788-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 23432-39-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxyquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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